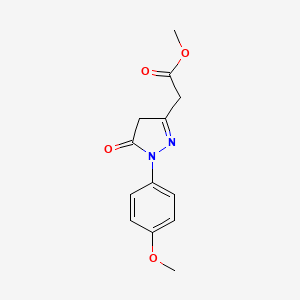

1-(4-甲氧基苯基)-5-氧代-4,5-二氢-1H-吡唑-3-基乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

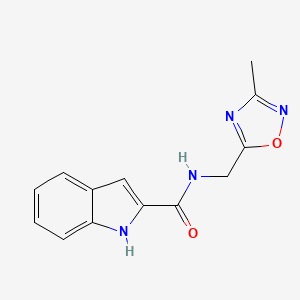

The compound "methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential pharmacological properties, including antiproliferative, antibacterial, and fungicidal activities . The methoxy group and the acetate moiety in the compound suggest that it may have interesting interactions with biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions starting from various precursors. For instance, indenopyrazoles can be synthesized from indanones and phenyl isothiocyanates , while other pyrazole derivatives may be synthesized using a one-pot method involving ammonium acetate catalysis . The synthesis of the specific compound is not detailed in the provided papers, but it is likely to involve similar strategies, such as cyclization reactions and the use of catalysts to improve yields.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted at various positions to yield different compounds. The spatial arrangement of the substituents can significantly affect the compound's biological activity. For example, the oxadiazole ring forms a small dihedral angle with the plane of the benzene ring in some related compounds, which may influence their binding to biological targets .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For instance, methyl (5-oxopyrazol-3-yl)acetate can react with methylthiocyanate to form a heterocyclic N,S-ketene acetal, which is a useful synthon for constructing more complex molecules . Similarly, other pyrazole derivatives can be synthesized by condensation reactions involving malonic acid hydrazides and acetyl acetones .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of methoxy and acetate groups can affect the compound's polarity and hydrogen bonding capacity, which in turn can influence its solubility and interaction with biological molecules. The crystal structure analysis of related compounds provides insights into their solid-state properties and potential intermolecular interactions .

科学研究应用

合成和性质:Scrowston 和 Shaw (1976) 的一项研究重点关注 3,4-二氢-4-氧代-1H-2-苯并噻吩-3-羧酸甲酯和相关化合物的合成。该论文详细介绍了各种化学反应和性质,包括这些化合物与肼和苯肼的反应,这与类似于“1-(4-甲氧基苯基)-5-氧代-4,5-二氢-1H-吡唑-3-基乙酸甲酯”的吡唑酮化合物的合成有关 (Scrowston & Shaw, 1976).

杀真菌活性:Liu 等人 (2014) 通过使 1-芳基-1H-吡唑-3-醇与甲基化合物反应合成了新型化合物,对立枯丝核菌表现出中等的杀真菌活性 (Liu et al., 2014)。Lv 等人 (2015) 的另一项研究详细阐述了含有 1-芳基-3-氧代吡唑的肟醚衍生物的合成,对立枯丝核菌表现出良好的杀真菌活性,其中特定化合物显示出比对照化合物更高的活性 (Lv et al., 2015).

合成和分子结构分析:Şahin 等人 (2011) 合成了两种与“1-(4-甲氧基苯基)-5-氧代-4,5-二氢-1H-吡唑-3-基乙酸甲酯”相关的化合物,并通过 X 射线衍射和密度泛函理论研究分析了它们的晶体和分子结构 (Şahin et al., 2011).

毒性和抗氧化活性:Jasril 等人 (2019) 的一项研究涉及吡唑啉类似物的合成,包括带有 4-甲氧基苯基基团的吡唑啉类似物。他们进行了毒性分析和抗氧化活性测定,证明了这些化合物的生物活性潜力 (Jasril et al., 2019).

抗菌活性:Kumar 等人 (2012) 合成了一系列吡唑衍生物,并测试了它们的抗菌活性,发现其中大多数显示出与标准药物相当的活性 (Kumar et al., 2012).

抗癌活性:Ratković 等人 (2016) 从脱氢姜酮开始制备了一系列吡唑,并测试了它们对癌细胞系的体外细胞毒活性,显示出显着的抗癌活性 (Ratković et al., 2016).

缓蚀:Yadav 等人 (2015) 研究了吡唑衍生物在盐酸溶液中作为低碳钢缓蚀剂的用途,发现显着的缓蚀效率 (Yadav et al., 2015).

作用机制

Target of Action

The primary targets of “methyl [1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate” are currently unknown. This compound belongs to the class of organic compounds known as phenylpyrazoles . Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . These compounds have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .

Mode of Action

Based on its structural similarity to other phenylpyrazoles, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target molecules, thereby modulating their function .

Biochemical Pathways

Phenylpyrazoles have been found to interact with a variety of biological pathways, including those involved in inflammation, cancer, and neurological disorders . The downstream effects of these interactions can vary widely depending on the specific targets and the cellular context .

Pharmacokinetics

Its molecular weight (18020 g/mol) and LogP value (188) suggest that it may have good bioavailability . The compound’s stability and solubility could also influence its pharmacokinetic properties .

Result of Action

Phenylpyrazoles have been found to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects are likely the result of the compound’s interactions with its targets and the subsequent modulation of biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability and activity could be affected by factors such as temperature, pH, and the presence of other molecules . Additionally, the compound’s efficacy could be influenced by the physiological and pathological state of the organism, including factors such as age, sex, diet, and disease state .

属性

IUPAC Name |

methyl 2-[1-(4-methoxyphenyl)-5-oxo-4H-pyrazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-18-11-5-3-10(4-6-11)15-12(16)7-9(14-15)8-13(17)19-2/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBUZAPHIURLGAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC(=N2)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2504147.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2504154.png)

![3-(2-methylphenyl)-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2504155.png)

![4-(3-fluorophenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2504163.png)

![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2504165.png)

![3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2504167.png)

![7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2504168.png)

![Ethyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2504169.png)